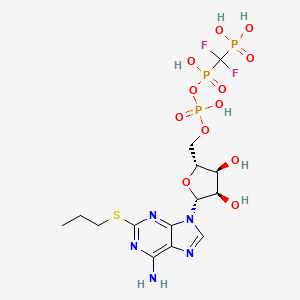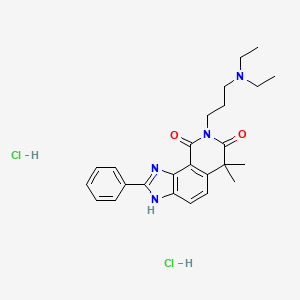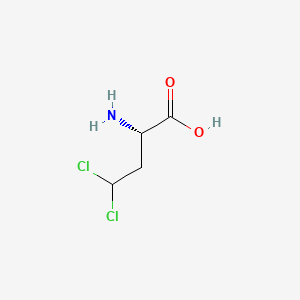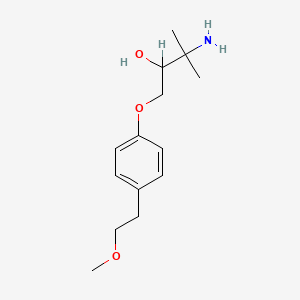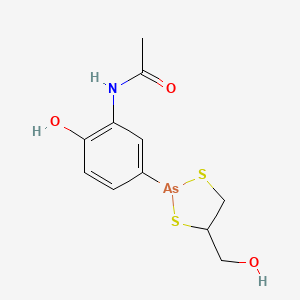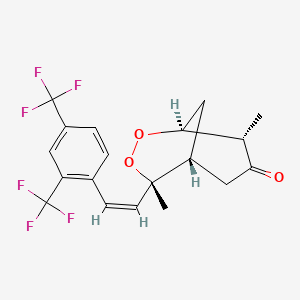
Atiratecan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Atiratecan involves the preparation of the camptothecin analog CH0793076, followed by its conversion into the prodrug form. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. it is known that the compound is stable in acidic solutions and undergoes rapid conversion under physiological pH conditions .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature. The compound is typically produced through custom synthesis services, which involve experienced synthetic teams capable of providing high-quality products .
Chemical Reactions Analysis
Types of Reactions
Atiratecan undergoes several types of chemical reactions, including:
Hydrolysis: This compound is rapidly converted to CH0793076 under physiological pH conditions.
Oxidation and Reduction: Specific details on oxidation and reduction reactions are not provided in the available literature.
Common Reagents and Conditions
The common reagents and conditions used in the reactions involving this compound include:
Acidic Solutions: This compound is stable in acidic solutions.
Physiological pH Conditions: Rapid conversion to CH0793076 occurs under these conditions.
Major Products Formed
The major product formed from the hydrolysis of this compound is CH0793076, which exhibits significant antiproliferative activity against camptothecin-resistant cell lines .
Scientific Research Applications
Atiratecan has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying prodrug activation and stability under various conditions.
Biology: Investigated for its antiproliferative activity against camptothecin-resistant cell lines.
Industry: Utilized in the development of novel anticancer therapies and drug delivery systems.
Mechanism of Action
Atiratecan exerts its effects through the following mechanisms:
Prodrug Activation: This compound is rapidly converted to the active camptothecin analog CH0793076 under physiological pH conditions.
Topoisomerase Inhibition: The active form, CH0793076, inhibits topoisomerase, leading to DNA damage and subsequent cell death.
Antitumor Activity: Exhibits significant antitumor activity against both breast cancer resistance protein-positive and -negative xenografts.
Comparison with Similar Compounds
Similar Compounds
Camptothecin: The parent compound from which Atiratecan is derived.
Irinotecan: Another camptothecin analog used as an anticancer agent.
Topotecan: A camptothecin analog with similar mechanisms of action.
Uniqueness of this compound
This compound is unique due to its stability in acidic solutions and rapid conversion to the active form under physiological pH conditions . This property allows for targeted activation and enhanced antitumor activity, making it a promising candidate for further research and development.
Properties
CAS No. |
867063-97-6 |
|---|---|
Molecular Formula |
C31H34N6O6 |
Molecular Weight |
586.6 g/mol |
IUPAC Name |
[(10S)-10-ethyl-5,9-dioxo-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaen-10-yl] 2-[(2-aminoacetyl)-methylamino]acetate |
InChI |
InChI=1S/C31H34N6O6/c1-4-6-7-11-36-17-33-21-9-8-10-22-26(21)28(36)18-14-37-23(27(18)34-22)12-20-19(29(37)40)16-42-30(41)31(20,5-2)43-25(39)15-35(3)24(38)13-32/h8-10,12,17H,4-7,11,13-16,32H2,1-3H3/t31-/m0/s1 |
InChI Key |
CWJSAEZZZABNRI-HKBQPEDESA-N |
SMILES |
CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)OC(=O)CN(C)C(=O)CN)C4=N3 |
Isomeric SMILES |
CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)OC(=O)CN(C)C(=O)CN)C4=N3 |
Canonical SMILES |
CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)OC(=O)CN(C)C(=O)CN)C4=N3 |
Appearance |
Solid powder |
| 867063-97-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TP 300 TP-300 TP300 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


